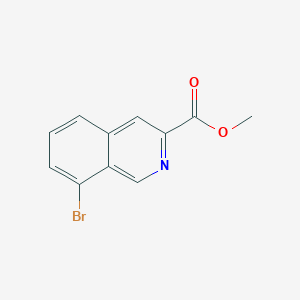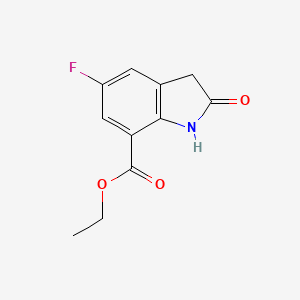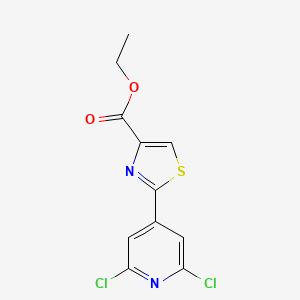
4-Amino-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-naphthamide is an organic compound belonging to the naphthamide family. It is characterized by the presence of an amino group attached to the first position of the naphthalene ring and an amide group at the fourth position. This compound has garnered significant interest due to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-Amino-1-naphthamide typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with an appropriate amine. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
4-Amino-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Amino-1-naphthamide involves its interaction with specific molecular targets, such as MAO and ChE enzymes. It acts as a competitive and reversible inhibitor, binding to the active sites of these enzymes and preventing their normal function. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurological disorders .
Comparación Con Compuestos Similares
4-Amino-1-naphthamide can be compared with other similar compounds, such as:
1,8-Naphthalimide: Known for its fluorescent properties and used in various imaging applications.
4-Amino-1,8-naphthalimide: Similar in structure but with different functional groups, leading to varied applications in fluorescence and sensing technologies.
The uniqueness of this compound lies in its specific inhibitory activity against MAO and ChE enzymes, which distinguishes it from other naphthamide derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and inhibitory effects on key enzymes make it a valuable tool in research and potential therapeutic applications. Continued exploration of this compound and its derivatives may lead to new advancements in medicine, chemistry, and industry.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-aminonaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H10N2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H2,13,14) |
Clave InChI |
NKRUPIREZPFKBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]isothiazole-4-carbonitrile](/img/structure/B13660593.png)
![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)



![3-Chloro-7-iodobenzo[d]isoxazole](/img/structure/B13660621.png)
![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)







